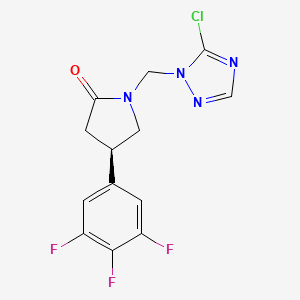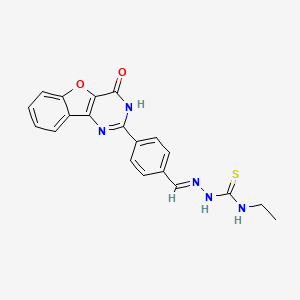
Parp-1-IN-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parp-1-IN-13 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in various cellular processes, including DNA repair, transcriptional regulation, and cell death. PARP1 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Parp-1-IN-13 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction conditions and purification processes to ensure consistent quality and yield. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification.
化学反応の分析
Types of Reactions
Parp-1-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various functionalized derivatives of the compound, which can be further studied for their biological activity.
科学的研究の応用
Parp-1-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP1 in various chemical processes.
Biology: Employed in research to understand the biological functions of PARP1 and its involvement in cellular processes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in tumors with defective DNA repair mechanisms.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PARP1.
作用機序
Parp-1-IN-13 exerts its effects by selectively inhibiting the activity of PARP1. The compound binds to the catalytic domain of PARP1, preventing the enzyme from catalyzing the poly-ADP-ribosylation of target proteins. This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death in cancer cells with defective DNA repair mechanisms.
類似化合物との比較
Parp-1-IN-13 is unique among PARP1 inhibitors due to its high selectivity and potency. Similar compounds include:
Olaparib: A PARP1 inhibitor approved for the treatment of ovarian and breast cancer.
Rucaparib: Another PARP1 inhibitor used in cancer therapy.
Niraparib: A PARP1 inhibitor with applications in ovarian cancer treatment.
Talazoparib: Known for its potent PARP1 inhibition and use in cancer therapy.
This compound stands out due to its unique chemical structure and specific binding affinity for PARP1, making it a valuable tool in both research and therapeutic applications.
特性
分子式 |
C20H17N5O2S |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
1-ethyl-3-[(E)-[4-(4-oxo-3H-[1]benzofuro[3,2-d]pyrimidin-2-yl)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C20H17N5O2S/c1-2-21-20(28)25-22-11-12-7-9-13(10-8-12)18-23-16-14-5-3-4-6-15(14)27-17(16)19(26)24-18/h3-11H,2H2,1H3,(H2,21,25,28)(H,23,24,26)/b22-11+ |
InChIキー |
YRQHBYGJPZJJEZ-SSDVNMTOSA-N |
異性体SMILES |
CCNC(=S)N/N=C/C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC4=CC=CC=C43 |
正規SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



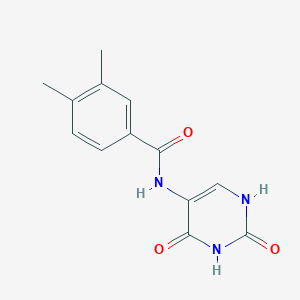


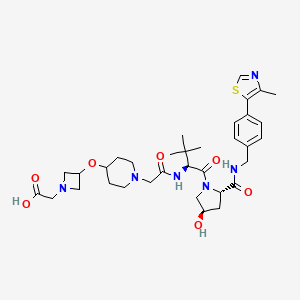

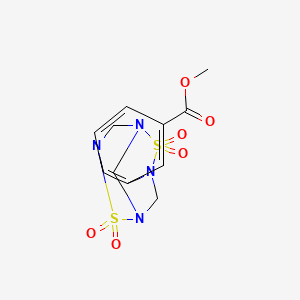
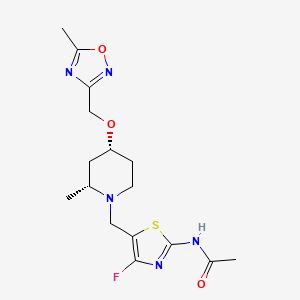
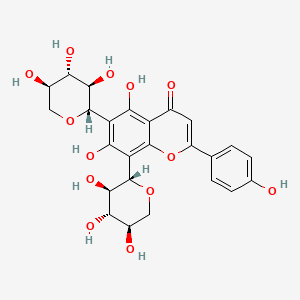

![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
